molecular formula C9H11NO3 B1322042 (6-氨基-2,3-二氢苯并[b][1,4]二氧杂环己烷-2-基)甲醇 CAS No. 686758-01-0

(6-氨基-2,3-二氢苯并[b][1,4]二氧杂环己烷-2-基)甲醇

货号: B1322042
CAS 编号: 686758-01-0
分子量: 181.19 g/mol
InChI 键: YRUJRJMYUXXUSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of an amino group, a dihydrobenzo[b][1,4]dioxin ring, and a methanol group. It is primarily used in research and development settings.

科学研究应用

Research indicates that compounds with a similar structural motif to (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol exhibit various biological activities. Notably:

  • Antidiabetic Potential : Studies have shown that derivatives of this compound can inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can be beneficial in managing Type 2 Diabetes Mellitus (T2DM) by delaying glucose absorption in the intestine .
  • Neuroprotective Effects : The compound's structural features suggest potential neuroprotective properties, making it a candidate for further investigation in Alzheimer's disease treatment. In vitro studies have indicated its ability to inhibit acetylcholinesterase, an enzyme associated with neurodegeneration .

Applications in Drug Development

The unique structure of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol positions it as a promising scaffold for drug development. Its applications include:

  • Lead Compound for Antidiabetic Drugs : The ability to inhibit key enzymes involved in glucose metabolism positions this compound as a lead candidate for developing new antidiabetic medications.
  • Potential Antineoplastic Agent : Given its structural similarities to known anticancer agents, further exploration could reveal its efficacy against various cancers through mechanisms involving apoptosis and cell cycle regulation.

Case Studies

Several studies have highlighted the therapeutic potential of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol and its derivatives:

StudyFocusFindings
Antidiabetic ActivityDemonstrated inhibition of α-glucosidase; potential for T2DM management.
Neuroprotective PropertiesInhibition of acetylcholinesterase; implications for Alzheimer's treatment.
Synthesis and CharacterizationDetailed synthesis protocols and characterization techniques were established for derivatives.

准备方法

The synthesis of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:

化学反应分析

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:

作用机制

The mechanism of action of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

相似化合物的比较

(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol in terms of its specific functional groups and their impact on its chemical behavior and applications.

生物活性

The compound (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a member of the benzodioxane family, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through various studies, including its synthesis, anticancer properties, and other relevant pharmacological effects.

  • Molecular Formula : C9H11N1O3
  • Molecular Weight : 181.19 g/mol
  • CAS Number : Not explicitly listed but can be derived from its structure.

The structural configuration of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to the benzodioxane structure. For example:

  • Cytotoxicity Studies : The compound was evaluated for its cytotoxic effects against several cancer cell lines using the Sulforhodamine B (SRB) assay. Results indicated that derivatives of benzodioxane exhibited significant cytotoxicity with IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and HCT116 cell lines, while standard drugs like doxorubicin showed higher IC50 values (7.46 µM to 8.29 µM) .
  • Mechanism of Action : The anticancer mechanisms were investigated through:
    • EGFR Inhibition : The compound demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
    • Apoptosis Assessment : Annexin V-FITC assays indicated that the compound induces apoptosis in cancer cells by modulating proteins involved in the mitochondrial apoptosis pathway such as Bax and Bcl-2 .

Antioxidant Activity

The antioxidant potential of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol was assessed using the DPPH radical scavenging assay. The results indicated significant antioxidant activity with IC50 values ranging from 31.52 µM to 198.41 µM across different derivatives .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that specific functional groups attached to the benzodioxane core significantly influence biological activity:

Functional GroupEffect on Activity
Hydroxyl GroupsEnhance antioxidant properties
Amino GroupsContribute to cytotoxicity against cancer cells
Methylene LinkageModulates interaction with biological targets

Case Studies

  • Study on Aurora Kinase Inhibition :
    • A synthesized derivative of (6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol was tested for its ability to inhibit Aurora kinases, enzymes critical for cell division. Molecular docking studies suggested strong binding affinity, indicating potential as an anticancer agent .
  • Evaluation in Animal Models :
    • In vivo studies demonstrated that compounds based on this structure could reduce tumor growth in xenograft models, further supporting their potential therapeutic applications .

属性

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUJRJMYUXXUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(6-Nitro-2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanol (1.0 g, 4.7 mmol) was dissolved in methanol (30 mL) and palladium on activated carbon was added (0.10 g, 5% wt). The mixture was shaken on a Parr Shaker under H2(g) atmosphere (60 PSI) for 24 hours. The mixture was filtered through Celite® and evaporated to give 646 mg of material as a white solid (77%), which was used as such for the next step. m/z=182 (M+1). LC: 0.82 minutes.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
77%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。